The Chemical Architecture of Parthenin: A Technical Guide for Scientific Professionals
The Chemical Architecture of Parthenin: A Technical Guide for Scientific Professionals
An In-depth Examination of the Structure, Properties, and Molecular Interactions of a Prominent Sesquiterpene Lactone
Parthenin is a naturally occurring sesquiterpene lactone of the pseudoguaianolide (B12085752) class, predominantly isolated from the invasive weed Parthenium hysterophorus.[1][2][3] Recognized for its wide spectrum of biological activities, including phytotoxicity, allergenicity, and potent anti-cancer properties, parthenin has garnered significant interest within the scientific community.[1][4] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and established molecular pathways, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Core Chemical and Physical Characteristics
Parthenin is a structurally complex molecule characterized by a fused ring system composed of a seven-membered ring, a cyclopentenone ring, and a reactive α-methylene-γ-lactone moiety.[1] This latter functional group, along with the cyclopentenone ring, is considered crucial for its biological activity, primarily through Michael-type additions with biological nucleophiles like the sulfhydryl groups of amino acids (e.g., cysteine).[1] The key physicochemical and structural properties of parthenin are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₈O₄ | [5][6][7] |
| Molecular Weight | 262.30 g/mol | [5][6][8] |
| IUPAC Name | (3aS,6S,6aS,9aS,9bR)-6a-hydroxy-6,9a-dimethyl-3-methylidene-4,5,6,9b-tetrahydro-3aH-azuleno[8,7-b]furan-2,9-dione | [5][9] |
| CAS Number | 508-59-8 | [2][5][6][8] |
| Classification | Sesquiterpene Lactone (Pseudoguaianolide) | [1][2] |
| Appearance | White crystalline solid | [8][10] |
| Melting Point | 163-166 °C | [7][8][11] |
| Optical Rotation | [α]D²⁵ +7.02° (c = 2.71 in chloroform) | [8] |
| Solubility | Practically insoluble in water; Soluble in alcohol, chloroform (B151607), ether, ethyl acetate (B1210297) | [8] |
| UV Absorption Maxima | 215, 340 nm | [8] |
Spectroscopic Data for Structural Elucidation
The definitive structure of parthenin has been elucidated and confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR data are fundamental to confirming the carbon skeleton and stereochemistry of parthenin. The following data were obtained on a 500 MHz spectrometer.[10]
| Position | ¹H NMR (500 MHz, MeOD) δ [ppm] (J [Hz]) | ¹³C NMR (125 MHz, MeOD) δ [ppm] |
| 1 | - | 84.85 |
| 2 | 7.64 (d, 5.9) | - |
| 3 | - | 75.71 |
| 5 | 6.13 (d, 5.9) | - |
| 6a | 6.22 (d, 2.5) | - |
| 6b | 5.73 (d, 2.1) | - |
| 8 | 4.97 (d, 7.9) | 86.29 |
| 14 | 1.25 (s) | 18.93 |
| 15 | 1.12 (d, 7.6) | 17.67 |
| Carbonyl | - | 213.43, 172.84 |
Note: This table presents a selection of key assigned peaks as reported in the literature. Complete spectral data involves detailed 2D NMR experiments (COSY, HMBC) for full assignment.[10]
Infrared (IR) Spectroscopy
The IR spectrum of parthenin shows a characteristic broad absorption band at 1707 cm⁻¹ , which is indicative of the carbonyl groups present in the molecule (ketone and lactone).[10]
Experimental Protocols
Isolation and Purification of Parthenin
The following protocol outlines a standard laboratory procedure for the extraction and purification of parthenin from the leaves of Parthenium hysterophorus.[3]
-
Plant Material Collection and Preparation : Leaves of P. hysterophorus (10 kg) are collected and air-dried in the shade. The dried leaves are then ground into a fine powder.
-
Successive Solvent Extraction : A 50 g portion of the powdered leaf material is subjected to successive extraction using a Soxhlet apparatus. The solvents are used in order of increasing polarity: petroleum ether, followed by chloroform, and finally methanol (B129727). The extraction time for each solvent is typically 12 hours.[3]
-
Concentration : The methanol extract, which contains the highest concentration of parthenin, is evaporated under reduced pressure to yield a crude residue (approx. 7 g).
-
Column Chromatography : The crude methanol residue is adsorbed onto silica (B1680970) gel (100-200 mesh). This material is then loaded onto a silica gel column.
-
Elution and Fractionation : The column is eluted with a gradient solvent system, starting with hexane (B92381) and gradually increasing the proportion of ethyl acetate. Fractions are collected systematically.
-
Purification : The fraction eluting at 2% ethyl acetate in hexane is collected. This fraction is then concentrated and re-chromatographed on a second silica gel column to yield pure parthenin (approx. 25 mg).
-
Purity Analysis : The purity of the isolated compound is confirmed by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[12]
Structural Elucidation Methodology
-
NMR Spectroscopy : ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a 500 MHz NMR spectrometer using deuterated methanol (MeOD) or chloroform (CDCl₃) as the solvent and Tetramethylsilane (TMS) as an internal standard.[12] Samples are prepared by dissolving 5-10 mg of pure parthenin in approximately 0.6-0.7 mL of the deuterated solvent, followed by filtration into an NMR tube.[13]
-
Mass Spectrometry : High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is performed to determine the exact mass and confirm the molecular formula (C₁₅H₁₈O₄).[10]
-
X-ray Crystallography : Single crystals of parthenin suitable for X-ray diffraction are grown. Data is collected on a diffractometer, and the structure is solved. Parthenin crystallizes in a tetragonal system with the space group P4₁, and cell dimensions a=6.862(1) Å and c=28.681(8) Å.[14] This analysis provides unambiguous confirmation of the molecule's three-dimensional structure and absolute stereochemistry.
Visualization of Workflows and Signaling Pathways
Experimental Workflow: Isolation and Structure Elucidation
The following diagram illustrates the logical flow of the experimental protocol for obtaining pure parthenin and confirming its chemical structure.
Molecular Mechanism: Parthenin-Induced Apoptosis and NF-κB Inhibition
Parthenin and its closely related analogue, parthenolide (B1678480), exert significant anti-cancer and anti-inflammatory effects by modulating key cellular signaling pathways. The diagram below synthesizes findings on its dual role in inducing programmed cell death (apoptosis) and suppressing the pro-inflammatory NF-κB pathway.[1][2][5][15]
References
- 1. The antiinflammatory sesquiterpene lactone parthenolide inhibits NF-kappa B by targeting the I kappa B kinase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcps.org [ijcps.org]
- 4. Parthenin—A Sesquiterpene Lactone with Multifaceted Biological Activities: Insights and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P19 a Parthenin Analog Induces Cell Lineage Dependent Apoptotic and Immunomodulatory Signaling in Acute Lymphoid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parthenolide promotes apoptotic cell death and inhibits the migration and invasion of SW620 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stimulation Versus Inhibition—Bioactivity of Parthenin, A Phytochemical From Parthenium hysterophorus L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Effect of parthenin--a sesquiterpene lactone from Parthenium hysterophorus--on early growth and physiology of Ageratum conyzoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. research.reading.ac.uk [research.reading.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Parthenolide induces apoptosis by activating the mitochondrial and death receptor pathways and inhibits FAK-mediated cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
